1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylcarbamoyl group, and a tetrahydrobenzothiophene moiety.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the fluorophenyl and methylcarbamoyl precursors, followed by their coupling with the tetrahydrobenzothiophene core. The final step involves the formation of the dihydropyridazine ring and the carboxamide group under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the methylcarbamoyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tetrahydrobenzothiophene core contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiazole-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
These compounds share similar structural features but differ in the heterocyclic core, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C21H19FN4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O3S/c1-23-19(28)17-14-4-2-3-5-16(14)30-21(17)24-20(29)18-15(27)10-11-26(25-18)13-8-6-12(22)7-9-13/h6-11H,2-5H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
JMMKLEMAHPFQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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